N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a structurally complex molecule featuring a cyclopropane-carboxamide core substituted with a 4-fluorophenyl group, a benzofuran moiety, and a dimethylaminoethyl side chain. The fluorine atom at the para position of the phenyl group may enhance metabolic stability and binding affinity, while the dimethylaminoethyl chain could influence solubility and receptor interaction.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-25(2)18(20-13-15-5-3-4-6-19(15)27-20)14-24-21(26)22(11-12-22)16-7-9-17(23)10-8-16/h3-10,13,18H,11-12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWFLFYCTWXIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran ring system, which can be synthesized through a cyclization reaction involving phenol derivatives and acetylenes . The dimethylaminoethyl group can be introduced via a substitution reaction using dimethylamine and an appropriate alkyl halide . The final step involves coupling the benzofuran derivative with the fluorophenyl cyclopropane carboxamide under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity . The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes . The fluorophenyl cyclopropane carboxamide moiety can contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we analyze its key features relative to the closest known analogs, focusing on substituent effects and synthetic methodologies.
Core Structure: Cyclopropane-Carboxamide Derivatives
The cyclopropane-carboxamide scaffold is shared with compounds like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (). Key differences include:
- Substituents on the cyclopropane ring: Target compound: 4-fluorophenyl group (electron-withdrawing, enhances metabolic stability). Analog (): Phenyl group (electron-neutral) and 4-methoxyphenoxy (electron-donating, may reduce oxidative stability).
- Side chain: Target compound: Dimethylaminoethyl group (polar, basic; may improve solubility and CNS penetration).
Physicochemical and Pharmacokinetic Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
